Ajugalactone
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Overview
Description
Ajugalactone is a steroid lactone, a 20-hydroxy steroid, a 2beta-hydroxy steroid, a 3beta-hydroxy steroid, a 14alpha-hydroxy steroid, a 6-oxo steroid, a 12-oxo steroid and a phytoecdysteroid.
Scientific Research Applications
Phytochemical Properties and Isolation
- Isolation and Characterization : Ajugalactone has been isolated from Ajuga reptans, alongside other phytoecdysteroids like cyasterone and polypodine B. It was characterized using spectral means and X-ray diffraction analysis (Camps, Coll, & Cortel, 1982).
Biological and Pharmacological Activities
- Insect Antifeedant and Hormone Activities : this compound, identified in Ajuga plants, shows potential insect antifeedant and moulting hormone activities. It significantly affected larvae and first-stage larvae of various insects, indicating its potential for biotechnological applications in pest management (Camps & Coll, 1993).
- Location and Concentration in Plant Cultures : The concentration and distribution of this compound in different Ajuga reptans cultures were investigated, revealing variations based on growing conditions and tissue source. This understanding is crucial for its efficient extraction and utilization (Tomás et al., 1992).
- Synthesis of Derivatives : this compound derivatives have been synthesized for further research into their potential applications, expanding the scope of its scientific utility (Ramazonov & Syrov, 2006).
- Efficacy Against Sucking Insects : Extracts containing this compound demonstrated considerable efficacy against larvae of various sucking insects, indicating its potential in pest control and agricultural applications (Fekete et al., 2004).
Chemical Analysis and Potential Uses
- Chemical Composition Analysis : Detailed analysis of this compound and other compounds in Ajuga species provides insights into their potential for various applications like antidiabetic, skin-care, and neuroprotective uses (Movahhedin et al., 2016).
- Cytotoxic Effects and Major Constituents : A study on Ajuga chamaecistus ssp. tomentella included this compound as a major constituent and assessed its cytotoxic effects, highlighting its potential in cancer research and treatment (Sadati et al., 2012).
- Phytochemical Profile and Pharmacology : Comprehensive reviews of Ajuga species, including this compound, provide insights into their phytochemical profiles and pharmacological properties, supporting their use in traditional and modern medicine (Bouyahya et al., 2020).
Properties
CAS No. |
42975-12-2 |
---|---|
Molecular Formula |
C29H40O8 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14R,17S)-17-[(1R)-1-[(2R)-4-ethyl-5-methyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-2,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,15,16,17-decahydrocyclopenta[a]phenanthrene-6,12-dione |
InChI |
InChI=1S/C29H40O8/c1-6-15-9-24(37-25(34)14(15)2)28(5,35)22-7-8-29(36)17-10-19(30)18-11-20(31)21(32)13-26(18,3)16(17)12-23(33)27(22,29)4/h10,16,18,20-22,24,31-32,35-36H,6-9,11-13H2,1-5H3/t16-,18-,20+,21-,22-,24+,26+,27-,28+,29+/m0/s1 |
InChI Key |
LLPOMLNTBDOEOC-YHDRQIPNSA-N |
Isomeric SMILES |
CCC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@]3([C@@]2(C(=O)C[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)C |
SMILES |
CCC1=C(C(=O)OC(C1)C(C)(C2CCC3(C2(C(=O)CC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C |
Canonical SMILES |
CCC1=C(C(=O)OC(C1)C(C)(C2CCC3(C2(C(=O)CC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ajugalactone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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